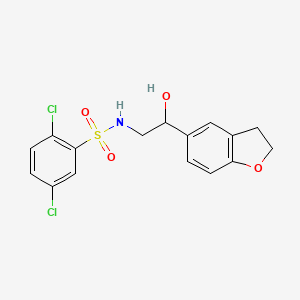

![molecular formula C17H16N4O2S2 B2480366 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1251550-33-0](/img/structure/B2480366.png)

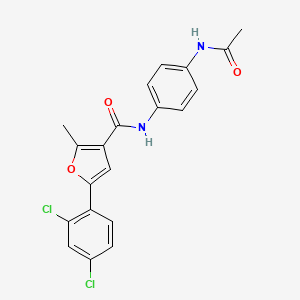

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of amino-substituted thiophenes with various reagents to produce cyanoacetamide derivatives, which are further transformed into diverse heterocyclic systems through regioselective attacks and cyclizations. These processes are typically one-pot reactions under mild conditions, leading to high-yield productions. The synthesis pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, showcasing the versatility and reactivity of the cyanoacetamido moiety in key precursors for generating a wide array of heterocyclic derivatives (Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through analytical and spectral studies, including X-ray crystallography. These analyses reveal intricate details about the conformation, bonding, and overall architecture of the molecules, contributing to our understanding of their chemical behavior and interaction with biological targets. For instance, studies have shown that certain acetamide derivatives exhibit folded conformations stabilized by intramolecular hydrogen bonding, which is significant for their biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups, enabling a variety of chemical transformations that are foundational for further synthetic modifications. These include the formation of thiazolo[3,2-a]pyrimidinones and other ring systems, demonstrating the compounds' utility as building blocks in synthetic chemistry for creating pharmacologically active molecules (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their formulation and application in medicinal chemistry. Studies have focused on the preparation, solid-state characterization, and crystal structure analysis of these molecules to optimize their physical characteristics for better bioavailability and efficacy (Peterson et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the therapeutic potential of these compounds. Investigations into their antimicrobial, antitumor, and anti-inflammatory activities highlight the significance of the structural features that contribute to their biological efficacy. This understanding is pivotal for the design and development of new drugs based on these heterocyclic frameworks (Alqasoumi et al., 2009).

Scientific Research Applications

Synthesis and Antitumor Applications

The synthesis of heterocyclic compounds derived from similar key precursors has been extensively studied, with a focus on their antitumor properties. For instance, novel synthesis methods have been developed to produce polyfunctionally substituted heterocyclic compounds, which have shown high inhibitory effects in in vitro antiproliferative activity screenings against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These compounds are synthesized through regioselective attacks and/or cyclization, leading to a variety of products including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives. The simplicity of the synthesis procedures, convenience of yield production, and diversity of reactive sites in these systems are valuable for further heterocyclic transformations and biological investigations (H. Shams et al., 2010).

Antimicrobial Applications

Heterocyclic compounds incorporating the thiophene and pyrimidine moieties have also been studied for their antimicrobial properties. A variety of novel heterocycles have been synthesized and evaluated for their antibacterial and antifungal activities. For example, derivatives synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide showed promising antimicrobial activities. These compounds have been characterized by various spectroscopic methods and tested against different microbial strains, demonstrating their potential as antimicrobial agents (S. Bondock et al., 2008).

properties

IUPAC Name |

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c22-15(20-17-19-11-4-1-2-5-14(11)25-17)9-21-10-18-12(8-16(21)23)13-6-3-7-24-13/h3,6-8,10H,1-2,4-5,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXBGIGANHDJPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)